propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Description
Propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core modified with a sulfanylidene group at position 2, a 4-oxo group at position 4, and a (4-methoxyphenyl)methylidene substituent at position 3.
Properties
IUPAC Name |
propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-8-21-14(18)10-17-15(19)13(23-16(17)22)9-11-4-6-12(20-2)7-5-11/h4-7,9H,3,8,10H2,1-2H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQAKKHIUSBBNN-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate, a compound with the molecular formula C16H17NO4S2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring structure, which is known for its biological relevance. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO4S2 |
| Molecular Weight | 351.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 342780-55-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Inhibition of MPO can potentially reduce oxidative stress and inflammation in various pathological conditions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone rings have been shown to possess activity against a range of bacterial strains. This suggests that the compound may also exhibit similar properties, making it a candidate for further investigation in the development of new antibiotics.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects stem from its ability to inhibit MPO activity. Studies have demonstrated that MPO inhibitors can reduce inflammation in models of autoimmune diseases and cardiovascular conditions . The ability to modulate inflammatory pathways positions this compound as a promising therapeutic agent.
Case Studies and Research Findings
- Inhibition of Myeloperoxidase : A study highlighted the efficacy of similar thiazolidinone derivatives as selective MPO inhibitors. These compounds demonstrated time-dependent inhibition and were effective in reducing MPO activity in human blood samples stimulated with lipopolysaccharides .
- Antimicrobial Evaluation : Another investigation focused on related compounds revealed their capability to inhibit Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for its antibacterial properties .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
- Electron-Withdrawing Groups (e.g., nitro, chloro): Increase thermal stability (higher melting points) but may reduce solubility .
- Bulkier Substituents (e.g., triazol-piperazine): Lower solubility unless formulated with cyclodextrins .
- Aromatic Systems (e.g., furan, pyridine): Improve target binding (e.g., claficapavir’s antiviral activity) .
Table 2: Bioactivity Profiles of Structural Analogs
Key Observations:
- The 4-methoxyphenyl group in the target compound may favor interactions with hydrophobic enzyme pockets, similar to the 4-chlorophenyl group in L-173 .
- Ester vs. Acid Moieties: Propyl acetate in the target compound vs. carboxylic acid in claficapavir: Esters generally improve cell permeability but require hydrolysis for activation .
Table 3: Methodological Comparisons
Key Observations:
- The target compound lacks computational or pharmacological data in the provided evidence, highlighting a research gap.
- Analogs like Compound 2 show robust in silico validation pipelines (e.g., MD simulations for binding stability) .
Q & A
Q. Table 1: Bioactivity variation with substituents
| Substituent | Target Activity | Key Mechanism |
|---|---|---|
| 4-Methoxyphenyl | Anti-inflammatory | COX-2 inhibition |
| 4-Fluorophenyl | Anticancer | Topoisomerase II inhibition |
| 2-Methylphenyl | Antimicrobial | Membrane disruption |
Advanced: What strategies optimize regioselectivity in the Knoevenagel condensation step?
Methodological Answer:
- Computational modeling: Use density functional theory (DFT) to predict transition-state energies and favor the Z-isomer .
- Catalyst screening: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve regiocontrol .
- Solvent polarity: Low-polarity solvents (e.g., toluene) reduce side reactions during imine formation .
Basic: What are the proposed biological targets and mechanisms of action?
Methodological Answer:
- Anticancer: PPAR-γ agonism and apoptosis induction via caspase-3 activation .
- Antimicrobial: Disruption of bacterial cell wall synthesis (e.g., penicillin-binding protein inhibition) .
- Anti-inflammatory: COX-2 and NF-κB pathway suppression .
Advanced: How do solvent properties affect the compound’s stability during synthesis?
Methodological Answer:
- Hydrolysis risk: Avoid aqueous basic conditions (pH >9) to prevent ester cleavage .
- Protic vs. aprotic: Ethanol stabilizes intermediates via hydrogen bonding, while DMSO enhances solubility of hydrophobic intermediates .
- Degradation products: Monitor via HPLC (C18 column, acetonitrile/water gradient) to detect sulfoxide formation in oxidative conditions .
Advanced: What computational methods reduce trial-and-error in reaction design?
Methodological Answer:
- Reaction path searching: Quantum mechanics/molecular mechanics (QM/MM) simulations predict intermediates and transition states .
- Machine learning: Train models on existing thiazolidinone reaction datasets to predict optimal catalysts or solvents .
- In silico screening: Docking studies (e.g., AutoDock Vina) prioritize derivatives with high target affinity before synthesis .
Basic: What are the common degradation products, and how are they characterized?
Methodological Answer:
- Oxidation: Forms sulfoxides (λmax ~270 nm) and sulfones (λmax ~310 nm), detected via UV-Vis .
- Hydrolysis: Propyl acetate cleavage yields carboxylic acid derivatives (confirmed by TLC, Rf ~0.3 in ethyl acetate/hexane) .
- Reduction: Sodium borohydride reduces the exocyclic double bond, producing a saturated analog (¹H NMR: δ 1.2–1.5 ppm for CH₂) .
Advanced: How do phenyl ring substituents influence bioactivity and physicochemical properties?
Methodological Answer:
- Electron-withdrawing groups (e.g., -F): Increase lipophilicity (logP ↑) and enhance blood-brain barrier penetration .
- Methoxy groups: Improve solubility via hydrogen bonding but reduce metabolic stability (CYP450 oxidation) .
- Steric effects: Bulky substituents (e.g., isopropoxy) hinder enzyme binding, reducing potency .
Basic: What considerations are critical for designing in vitro assays?
Methodological Answer:
- Cell line selection: Use MCF-7 (estrogen receptor-positive) for breast cancer studies to align with structural analogs .
- Dose-response curves: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via MTT assay .
- Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
